molecular formula C21H26ClN3O2S B12741252 Perphenazine N1-Oxide CAS No. 803615-00-1

Perphenazine N1-Oxide

Cat. No.: B12741252
CAS No.: 803615-00-1
M. Wt: 420.0 g/mol
InChI Key: KSQHGUPPLKLSRP-UHFFFAOYSA-N
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Description

Perphenazine N1-Oxide is characterized as a metabolite or derivative of Perphenazine, a typical antipsychotic medication of the phenothiazine class . This product is supplied as a high-purity analytical reference standard intended solely for research applications. It is specifically designed for use in Analytical Method Development (AMD) and Method Validation (AMV) to ensure accuracy, precision, and specificity in the analysis of Perphenazine and its related compounds . Furthermore, this compound is critical for Quality Control (QC) procedures during the commercial production of Perphenazine and for Abbreviated New Drug Application (ANDA) submissions, helping to meet stringent regulatory requirements . The detailed characterization data provided with this compound ensures traceability and compliance with pharmacopeial standards (e.g., USP, EP) where feasible . Researchers can utilize this compound to study the metabolic pathways of Perphenazine, which is known to be extensively metabolized in the liver via processes including sulfoxidation, hydroxylation, and dealkylation . By providing a defined metabolite, this standard aids in pharmacokinetic studies, drug metabolism and pharmacokinetics (DMPK) research, and stability testing. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

803615-00-1

Molecular Formula

C21H26ClN3O2S

Molecular Weight

420.0 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2

InChI Key

KSQHGUPPLKLSRP-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-]

Origin of Product

United States

Synthetic Pathways and Chemical Genesis of Perphenazine N1 Oxide

Direct Chemical Synthesis Methodologies for Perphenazine (B1679617) N-Oxides

The primary route to synthesizing Perphenazine N1-Oxide and related compounds is through the direct oxidation of the parent drug, perphenazine. This approach leverages the reactivity of the tertiary amine groups in the N-10 side chain.

The synthesis of phenothiazine (B1677639) N-oxides is commonly achieved by oxidizing the specific nitrogen atom in the N-10 side chain of the parent drug nih.gov. The choice of oxidizing agent is critical for achieving the desired product with high yield and selectivity.

One of the most effective and frequently cited reagents for this transformation is 3-chloroperoxybenzoic acid (m-CPBA) nih.govljmu.ac.uk. Research has demonstrated that the oxidation of Perphenazine Acetate (B1210297) with m-CPBA successfully yields mono N-oxide derivatives ljmu.ac.uk. Similarly, m-CPBA has been used to synthesize the N4'-oxides of other piperazine-containing phenothiazines, such as fluphenazine (B1673473), prochlorperazine, and trifluoperazine (B1681574) nih.gov.

Hydrogen peroxide is another oxidant used in phenothiazine chemistry. While it has been employed to create N',S-dioxides of drugs like chlorpromazine (B137089) nih.gov, its application can be less specific than m-CPBA. Kinetic studies on perphenazine oxidation have also been conducted using peroxyacetic acid, although this research focused on the formation of perphenazine sulfoxide (B87167) researchgate.net.

Oxidizing ReagentParent CompoundResulting Product(s)Reference
m-Chloroperoxybenzoic acid (m-CPBA)Perphenazine Acetatemono N-oxide ljmu.ac.uk
m-Chloroperoxybenzoic acid (m-CPBA)Fluphenazine, Prochlorperazine, TrifluoperazineN4'-oxide nih.gov
Hydrogen PeroxideChlorpromazine, SulforidazineN',S-dioxide nih.gov

Tailored synthesis strategies for phenothiazine N-oxides generally revolve around the direct oxidation of the tertiary amine in the side chain, a method applicable across the drug class nih.gov. The specific conditions and choice of reagent can be adjusted to control the extent of oxidation, especially in molecules with multiple sites susceptible to oxidation (such as other nitrogen atoms or the sulfur atom in the phenothiazine ring).

For instance, the synthesis of N-oxides for various benzepine antipsychotics, which share structural similarities with phenothiazines, has been successfully achieved using m-CPBA, and in some cases, Oxone (2KHSO₅·KHSO₄·K₂SO₄) researchgate.net. This indicates a broader applicability of these reagents for creating N-oxides from complex heterocyclic drug molecules. The preparation of N-oxides is a known metabolic step for many tertiary amine drugs, including phenothiazines like promazine (B1679182) google.com. The synthetic challenge often lies in achieving selective oxidation at the desired nitrogen atom without affecting other reactive sites.

Mechanistic Investigations of N-Oxide Formation

The mechanism of N-oxide formation in perphenazine centers on the nucleophilic character of the piperazine (B1678402) nitrogen atoms, which attack the electrophilic oxygen of the oxidizing agent.

Perphenazine contains a piperazine ring in its side chain, which has two tertiary nitrogen atoms. The nitrogen designated N1 is part of this ring. The N-oxidation reaction involves the direct attack of one of these nitrogen atoms on an oxidizing agent like m-CPBA.

Kinetic studies on the oxidation of piperazine derivatives by other oxidants have proposed a mechanism where the reaction shows a first-order dependence on both the oxidant and the piperazine concentration researchgate.net. This is consistent with a direct bimolecular reaction leading to the formation of the corresponding N-oxide researchgate.net. In the case of perphenazine, the presence of two nitrogen atoms in the piperazine ring means that mono-oxidation (at N1 or N4) or di-oxidation can occur. The oxidation of perphenazine acetate with m-CPBA has been shown to produce both mono N-oxide and di-N-oxide forms ljmu.ac.uk.

The synthesis of this compound shares common principles with the N-oxidation of other phenothiazines, but with important distinctions based on molecular structure.

Competition with S-Oxidation: A primary competing reaction in phenothiazine chemistry is the oxidation of the sulfur atom in the central ring to form a sulfoxide nih.govchemrxiv.org. For many phenothiazines, the sulfur atom is more vulnerable to oxidation than the tertiary amine on the alkyl side chain nih.gov. The choice of oxidant and reaction conditions can thus determine the final product.

Multiple Oxidation Sites: For phenothiazines with a piperazine group, such as fluphenazine and trifluoperazine, multiple N-oxides are possible. In the synthesis of trifluoperazine N-oxides, a stepwise increase in the amount of m-CPBA oxidant led first to the N1',N4'-dioxide and subsequently to the N1',N4',S-trioxide nih.gov. This demonstrates that under controlled conditions, multiple sites within the molecule can be oxidized sequentially. This contrasts with phenothiazines having a simpler side chain, like chlorpromazine, where only one side-chain nitrogen is available for N-oxidation nih.gov.

The synthetic pathway to this compound is therefore a specific example of a general oxidative reaction applied to the phenothiazine class, where selectivity is governed by the choice of reagent and the relative reactivity of the different nitrogen and sulfur atoms within the molecule.

Degradation Kinetics and Chemical Stability Profiling of Perphenazine N1 Oxide

Photochemical Degradation Pathways Leading to N-Oxides

The exposure of phenothiazine (B1677639) derivatives, including perphenazine (B1679617), to light, particularly UVA radiation, can initiate degradation pathways that result in the formation of N-oxides.

Photo-oxidative N-Oxidation Mechanisms

The photo-oxidation of phenothiazines generally proceeds through a Type I (free radical) or Type II (singlet oxygen) mechanism. In the context of N-oxidation, the process often involves the initial photoexcitation of the phenothiazine molecule. This leads to the formation of an excited state that can undergo intersystem crossing to a triplet state.

A key step in the mechanism is a photo-induced electron transfer, which generates a phenothiazine radical cation. This highly reactive intermediate can then react with oxygen species to form the N-oxide. For some phenothiazine derivatives, the formation of N-oxides has been identified as a significant photodegradation pathway, where the nitrogen atom in the side chain is oxidized. This process is influenced by the presence of oxygen and the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and, to a lesser extent, singlet oxygen.

Influence of Light Conditions on N-Oxide Formation

The formation of N-oxides from phenothiazines is highly dependent on the presence and characteristics of light. Studies have shown that stable photoproducts, including N-oxides of some phenothiazines, are formed upon UVA photolysis in aqueous environments. The rate and extent of N-oxide formation are directly related to the intensity and wavelength of the light source. UVA radiation provides the necessary energy to excite the parent drug molecule, initiating the photo-oxidative cascade. The photochemical instability of these compounds underscores the importance of protecting them from light to prevent the formation of degradation products like Perphenazine N1-Oxide.

Oxidative Degradation Mechanisms Forming N-Oxides

Beyond photochemical routes, this compound can also be formed through various oxidative degradation pathways in the absence of light. These mechanisms are primarily driven by the interaction of the parent compound with molecular oxygen and peroxide species.

Role of Oxygen and Peroxides in N-Oxidation

Dissolved oxygen plays a critical role in the oxidative degradation of phenothiazines. The aerial oxidation of perphenazine has been the subject of kinetic and thermodynamic studies, highlighting the influence of factors like dissolved oxygen, pH, and metal ions on the degradation process. The mechanism often involves the formation of hydroperoxides as intermediates, particularly in oily solutions where autoxidation of the vehicle can occur.

Peroxides, such as hydrogen peroxide and peroxyacetic acid, are potent oxidizing agents that can directly lead to the formation of N-oxides. Studies on related phenothiazines, like fluphenazine (B1673473), have shown that increasing peroxide levels correspond to an increased formation of N-oxide degradants. The reaction can proceed through a nucleophilic/electrophilic interaction between the tertiary amine on the perphenazine side chain and the peroxide. Enzymatic systems, such as peroxidase-hydrogen peroxide, can also catalyze the oxidation of phenothiazines, proceeding through the generation of free radical intermediates that subsequently break down.

Formation of this compound as a Degradant

This compound is a recognized degradation product resulting from the oxidation of the perphenazine molecule. The primary sites of oxidation on phenothiazine derivatives are the sulfur atom in the ring, leading to sulfoxides, and the nitrogen atoms in the aliphatic side chain, leading to N-oxides. The formation of this compound occurs at the tertiary amine nitrogen (N1) of the piperazine (B1678402) ring in the side chain. This transformation represents a significant degradation pathway that can impact the stability of perphenazine in pharmaceutical preparations. The synthesis of phenothiazine N-oxides, including those of perphenazine, has been achieved using oxidizing agents like 3-chloroperoxybenzoic acid, confirming the chemical feasibility of this degradation pathway.

Kinetic Analysis of N-Oxide Formation and Decomposition

The oxidation of perphenazine to its sulfoxide (B87167) by peroxyacetic acid has been shown to follow zero-order kinetics with respect to perphenazine initially. researchgate.net In contrast, studies on the thermal degradation of other phenothiazines, like promethazine, in an oxygen-saturated medium generally followed first-order kinetics. nih.gov The aerial oxidation of perphenazine is influenced by multiple factors, including temperature, pH, and the presence of metal ions, with thermodynamic parameters having been calculated to better understand the process. researchgate.net

Below are tables summarizing kinetic and thermodynamic findings from studies on perphenazine oxidation, which provide a framework for understanding the stability of the molecule and its propensity to form oxidative degradants like N-oxides.

Table 1: Kinetic Parameters for the Oxidation of Perphenazine by Peroxyacetic Acid researchgate.net

Parameter Value Conditions
Reaction Order (w.r.t. Perphenazine) Zero-order (initial stage) First-derivative UV-spectrophotometry
Rate Constant (k₀) 5.62 x 10⁻⁸ mol L⁻¹ s⁻¹ First-derivative UV-spectrophotometry
Reaction Order (w.r.t. Peroxyacetic Acid) Second-order (initial stage) Titrimetric procedure
Rate Constant (k₂) 0.05805 L mol⁻¹ s⁻¹ Titrimetric procedure

This table presents the kinetic data for the oxidation of perphenazine to perphenazine sulphoxide, providing insight into the general oxidative reactivity of the perphenazine molecule.

Table 2: Thermodynamic Parameters for the Aerial Oxidation of Perphenazine researchgate.net

Thermodynamic Parameter Typical Value Conditions
Activation Energy (ΔE#) 78.05 kJ mol⁻¹ Uncatalyzed reaction
Enthalpy Change (ΔH#) 75.43 kJ mol⁻¹ Uncatalyzed reaction
Entropy Change (ΔS#) -71.14 J K⁻¹ mol⁻¹ Uncatalyzed reaction
Observed Rate Constant (k_obs) 1.16 x 10⁻⁴ s⁻¹ Uncatalyzed reaction

Reaction Rate Studies in Solution

While specific reaction rate studies on this compound are not extensively available in the public domain, the degradation kinetics of its parent compound, perphenazine, have been investigated, offering valuable insights. The decomposition of perphenazine has been observed to follow first-order kinetics in aqueous solutions nih.gov. This implies that the rate of degradation is directly proportional to the concentration of the drug.

In one study, the decomposition constant for perphenazine was determined in two different commercially available syrup vehicles at room temperature. The results indicated a notable difference in stability depending on the formulation nih.gov.

Decomposition Rate Constants of Perphenazine in Different Syrup Vehicles at Room Temperature nih.gov
VehicleFinal pHDecomposition Constant (k) per day
Ora-Sweet Syrup Vehicle4.20.0007
Humco's Simple Syrup4.50.0003

Another study on an oral liquid dosage form of perphenazine reported that the formulation was stable for only 30 days when stored at room temperature in amber-colored glass bottles nih.gov. The pH of this mixture remained constant at 3.7 over a 90-day period nih.gov. These findings underscore the importance of the formulation and storage conditions in maintaining the chemical integrity of perphenazine, a principle that can be extrapolated to its N-oxide metabolite.

Factors Influencing N-Oxide Chemical Stability

The chemical stability of N-oxides, including this compound, is influenced by a variety of environmental and formulation-specific factors. Understanding these factors is crucial for the development of stable dosage forms.

pH: The pH of the solution is a critical determinant of stability for many pharmaceutical compounds, and phenothiazines are no exception. Acidic conditions have been shown to catalyze the oxidation of the tertiary amine centers in phenothiazine molecules ljmu.ac.ukcore.ac.uk. For perphenazine, a lower pH is generally associated with greater stability in oral liquid formulations nih.govnih.gov. While specific studies on this compound are lacking, it is reasonable to infer that pH would similarly play a significant role in its degradation profile. The ionization state of the molecule, which is pH-dependent, can affect its susceptibility to various degradation pathways, including hydrolysis and oxidation ajpojournals.orgresearchgate.net.

Temperature: Elevated temperatures typically accelerate chemical degradation reactions. The rate of degradation often follows the Arrhenius equation, which describes the temperature dependence of reaction rates. Therefore, storage at controlled room temperature or, if necessary, under refrigerated conditions is a common strategy to enhance the stability of pharmaceutical compounds.

Light: Phenothiazine derivatives are known to be sensitive to light. Photodegradation can lead to the formation of various degradation products. For this reason, it is a standard practice to store phenothiazine-containing formulations in light-resistant containers, such as amber-colored bottles nih.gov.

Oxidizing Agents: The presence of oxidizing agents can promote the degradation of phenothiazines. For instance, the oxidation of fluphenazine decanoate, a related phenothiazine, is believed to occur via hydroperoxides formed from the autoxidation of oily vehicles ljmu.ac.ukcore.ac.uk. This suggests that the inclusion of antioxidants in a formulation could potentially enhance the stability of this compound.

Presence of Metal Ions: Certain metal ions can act as catalysts in degradation reactions. For example, the degradation of promethazine, another phenothiazine, was found to be accelerated in the presence of copper(II) and iron(III) ions nih.gov. The potential for such interactions should be considered during formulation development.

Key Factors Affecting the Chemical Stability of Phenothiazine N-Oxides
FactorInfluence on StabilityMitigation Strategies
pHAcidic conditions can catalyze oxidation. Stability is often pH-dependent.Formulation at an optimal pH, use of buffer systems.
TemperatureHigher temperatures increase the rate of degradation.Storage at controlled temperatures.
LightExposure to light can cause photodegradation.Use of light-resistant packaging.
Oxidizing AgentsCan promote oxidative degradation.Inclusion of antioxidants in the formulation.
Metal IonsCan catalyze degradation reactions.Use of chelating agents.

Advanced Analytical Methodologies for Perphenazine N1 Oxide Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for Perphenazine (B1679617) N1-oxide, providing the necessary separation from the parent drug and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of pharmaceuticals, including the analysis of Perphenazine N1-oxide. Reversed-phase HPLC (RP-HPLC) methods are particularly well-suited for separating polar and nonpolar compounds, making them ideal for resolving perphenazine from its more polar N-oxide derivative.

Detailed research findings have demonstrated the successful separation of perphenazine and its related substances using C18 columns. nih.govresearchgate.netnih.gov The selection of the mobile phase is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (such as phosphate (B84403) or triethylamine (B128534) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govacs.org UV detection is typically employed for quantification, with wavelengths in the range of 230-265 nm providing good sensitivity for both perphenazine and its impurities. nih.govresearchgate.netnih.gov

ParameterConditionReference
ColumnDevelosil ODS HG-5 RP C18 (150x4.6mm, 5µm) nih.gov
Mobile PhasePhosphate Buffer (0.2 M, pH 2.0): Acetonitrile (64:36 v/v) nih.gov
Flow Rate1.0 mL/min nih.govnih.gov
DetectionUV at 265 nm nih.gov
Column Temperature40°C nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. However, the analysis of N-oxygenated products like this compound by GC-MS presents challenges due to their potential thermal instability. N-oxides can undergo thermal degradation in the hot GC injection port, often leading to the loss of the oxygen atom and reversion to the parent amine.

Research on the GC-MS analysis of N-oxygenated phenothiazines has shown that these compounds can be analyzed, but careful interpretation of the resulting mass spectra is required. nih.gov The mass spectra of the thermolytic products are often identical to the parent drug, making direct identification of the N-oxide challenging. nih.gov However, by comparing the mass spectra obtained by direct solid inlet at different temperatures with those from GC-MS, diagnostic ions specific to the N-oxide can be identified. nih.gov Derivatization techniques can also be employed to improve the volatility and thermal stability of N-oxides, facilitating their analysis by GC-MS.

The development and validation of analytical methods for oxidized species such as this compound are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH). These guidelines ensure that the method is reliable, reproducible, and fit for its intended purpose.

Key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govnih.govacs.org Linearity is established by demonstrating a direct proportionality between the analyte concentration and the instrumental response over a defined range. Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (%RSD). Specificity ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities and degradants.

Validation ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.999 nih.govnih.gov
Accuracy (% Recovery)98-102% nih.govnih.gov
Precision (% RSD)≤ 2% nih.govresearchgate.net
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1 nih.govacs.org
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1 nih.govacs.org

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and degradation products. When coupled with a separation technique like liquid chromatography, it provides a powerful platform for the unambiguous identification of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, making it the gold standard for the identification of metabolites and degradants in complex matrices. For this compound, LC-MS allows for its separation from the parent drug and other related substances, followed by the determination of its molecular weight and fragmentation pattern.

The use of soft ionization techniques such as electrospray ionization (ESI) is particularly advantageous for the analysis of N-oxides, as it minimizes in-source fragmentation and allows for the detection of the intact protonated molecule [M+H]+. gcms.cz High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition and confirm the identity of this compound.

A mass spectrum for a compound identified as "Perphenazine (oxide)" shows an exact mass of 403.14851, which is consistent with the molecular formula C21H26ClN3OS. mdpi.com This suggests the addition of one oxygen atom to the perphenazine molecule.

The fragmentation of N-oxides in the mass spectrometer can produce diagnostic ions that are characteristic of this functional group. One of the most common and diagnostically significant fragmentation pathways for N-oxides is the neutral loss of an oxygen atom (16 Da), resulting in a fragment ion corresponding to the parent amine. gcms.czresearchgate.net This "deoxygenation" process can be influenced by the ionization technique and the energy applied in the mass spectrometer.

In addition to the loss of oxygen, other fragmentation pathways can provide structural information. For perphenazine, which contains a piperazine (B1678402) ring, fragmentation of this ring system can lead to a series of characteristic ions. The analysis of these fragment ions, in conjunction with the molecular ion data, allows for the confident identification of the N-oxide structure and its differentiation from other isomers, such as hydroxylated metabolites. gcms.cz

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable in the field of analytical chemistry for the elucidation of molecular structures. For a complex molecule like this compound, a combination of techniques is often employed to gain a comprehensive understanding of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of each atom. Both ¹H NMR and ¹³C NMR are crucial for the complete structural elucidation of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the phenothiazine (B1677639) ring system, the propyl chain, the piperazine ring, and the ethanol (B145695) group. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons, governed by spin-spin coupling constants (J).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).

While specific experimental NMR data for this compound is not widely published in publicly accessible literature, a hypothetical data table based on the known structure is presented below to illustrate the expected regions for the signals.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons (Phenothiazine) 6.8 - 7.5 Multiplet -
-CH₂- (Propyl chain, adjacent to Phenothiazine N) 3.9 - 4.1 Triplet 6.5 - 7.5
-CH₂- (Propyl chain, middle) 1.8 - 2.0 Multiplet -
-CH₂- (Propyl chain, adjacent to Piperazine N) 2.4 - 2.6 Triplet 6.5 - 7.5
-CH₂- (Piperazine ring, adjacent to N) 2.5 - 3.0 Multiplet -
-CH₂- (Piperazine ring, adjacent to N-Oxide) 3.2 - 3.8 Multiplet -
-CH₂- (Ethanol, adjacent to N-Oxide) 3.5 - 3.9 Triplet 5.0 - 6.0
-CH₂- (Ethanol, adjacent to OH) 3.8 - 4.2 Triplet 5.0 - 6.0

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons (Phenothiazine) 115 - 150
C-Cl (Phenothiazine) 125 - 135
-CH₂- (Propyl chain) 20 - 60
-CH₂- (Piperazine ring) 50 - 70

By analyzing the precise chemical shifts, integration values, and coupling constants from experimental NMR spectra, the complete and unambiguous structural confirmation of this compound can be achieved.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies. Each functional group has a characteristic absorption range.

For this compound, FTIR spectroscopy can confirm the presence of key functional groups such as the N-oxide, hydroxyl (-OH), aromatic rings, C-N bonds, C-S bonds, and the C-Cl bond. The presence of the N-oxide functional group is particularly important to distinguish it from its parent compound, perphenazine. The N-O stretching vibration typically appears in the region of 950-970 cm⁻¹.

A table of expected characteristic FTIR absorption bands for this compound is provided below.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3200 - 3600 Broad, Medium
C-H Stretch (Aromatic) Aromatic Ring 3000 - 3100 Medium
C-H Stretch (Aliphatic) -CH₂, -CH₃ 2850 - 3000 Medium to Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
N-O Stretch N-Oxide 950 - 970 Strong
C-N Stretch Amine 1020 - 1250 Medium
C-S Stretch Thioether 600 - 800 Weak to Medium

Biotransformation and Enzymatic N Oxidation of Perphenazine

Identification of N-Oxidation as a Metabolic Pathway for Perphenazine (B1679617)

N-oxidation has been firmly identified as a major metabolic pathway for phenothiazine (B1677639) derivatives, including perphenazine researchgate.netnih.govljmu.ac.uk. Early in vitro studies using rat liver microsomes demonstrated that perphenazine undergoes N-oxidation alongside other metabolic reactions such as N-dealkylation, sulfoxidation, and aromatic hydroxylation researchgate.net. The extent to which N-oxidation occurs can vary, with some research indicating it can range from trace amounts to a nearly complete conversion for various tertiary amines google.com. For phenothiazines specifically, N-oxidation is considered a principal metabolic route ljmu.ac.uk. Studies have shown that the relative rate of N-oxidation compared to other pathways is dependent on the substrate concentration, with N-oxidation being more favored at higher concentrations researchgate.net.

Enzymatic Systems Involved in N-Oxidation

The metabolic conversion of perphenazine to its N-oxide is catalyzed by specific enzyme systems. Research into the metabolism of phenothiazines has focused on two primary monooxygenase systems: the Cytochrome P450 (CYP) enzymes and the Flavin-Containing Monooxygenase (FMO) system psu.edu. The relative contribution of these two major enzyme families to N-oxidation can be dependent on the specific species and tissue being studied nih.gov.

The Cytochrome P450 superfamily of enzymes, located in the smooth endoplasmic reticulum, plays a central role in the biotransformation of most antipsychotic medications, including perphenazine mdpi.com. These enzymes are involved in a wide array of oxidative reactions mdpi.com. While specific studies pinpointing the exact human CYP isoforms responsible for perphenazine N-oxidation are not extensively detailed in the provided literature, the CYP system is known to catalyze oxidations at nitrogen atoms mdpi.com. The general mechanism for many P450-catalyzed reactions involves the "Compound I" heme iron-oxygen complex, which can abstract an electron from an amine, initiating reactions like N-dealkylation nih.gov. In some species, such as rats, studies on other compounds suggest that cytochromes P-450 may catalyze the majority of N-oxidation, highlighting a species-dependent role nih.gov. Perphenazine itself is known to have multiple clearance pathways involving several CYP enzymes, which moderates the metabolic impact of inducers or inhibitors of any single enzyme mdpi.com.

The Flavin-Containing Monooxygenase (FMO) system is a family of enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of compounds optibrium.comcore.ac.uk. FMOs are particularly significant in the metabolism of tertiary amine drugs psu.edu. The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then acts as the oxygenating agent core.ac.ukresearchgate.net.

Studies on several piperazine-substituted phenothiazines, which are structurally related to perphenazine, have shown that the microsomal mixed-function amine oxidase (FMO) preferentially catalyzes the N-oxidation of the piperazine (B1678402) nitrogen atom that is furthest from the phenothiazine ring system nih.gov. This specificity suggests a significant role for the FMO system in producing metabolites like Perphenazine N1-Oxide. Furthermore, active FMO systems capable of N-oxidizing psychoactive drugs have been identified in human brain microsomes, indicating that this metabolic pathway is not restricted to the liver nih.gov.

Distinguishing the contributions of the CYP and FMO systems in metabolic pathways like N-oxidation is a key goal of in vitro enzyme interaction studies. These investigations often use liver microsomes, which contain both enzyme systems, from various species psu.eduresearchgate.net. To parse the relative activity of each system, researchers employ techniques such as the use of specific chemical inhibitors for P450 enzymes, heat treatment (as FMO is more heat-labile than CYP), and antibodies against key enzymes like NADPH-cytochrome P-450 reductase nih.gov. Such studies have demonstrated that the balance between FMO and CYP-catalyzed N-oxidation can vary significantly between species. For instance, while FMO is a primary catalyst for N-oxidation of some substrates in pig liver, cytochromes P-450 appear to dominate the same reaction in rat liver microsomes nih.gov.

In Vitro Metabolic Studies of Perphenazine N-Oxide Formation

In vitro studies using microsomal preparations from liver and other tissues have been instrumental in characterizing the formation of perphenazine N-oxide. Research utilizing liver microsomes from rats demonstrated that N-oxidation is a definite metabolic fate for perphenazine researchgate.net.

Studies on the closely related compound perazine (B1214570) showed that in liver microsomes from rats, rabbits, pigs, guinea-pigs, and cats, the N-oxide is consistently the major metabolite formed across a tested substrate concentration range of 0.25-8 mM researchgate.net. The kinetics of N-oxidation for perazine were shown to be maximal at a concentration of 2 mM, with substrate inhibition beginning at 4 mM researchgate.net. In contrast, other metabolic pathways for perazine, such as demethylation and sulfoxidation, exhibited substrate inhibition at a lower concentration of 1 mM researchgate.net.

Kinetic studies on other piperazine-substituted phenothiazines catalyzed by purified FMO provide further insight. The concentrations required to half-saturate the enzyme were in the micromolar range, with similar kinetic constants observed across different phenothiazine substrates nih.gov.

Table 1: Kinetic Properties of FMO-Catalyzed N-Oxidation for Piperazine-Substituted Phenothiazines Data from related phenothiazine compounds, noted to have similar kinetic constants.

SubstrateHalf-Saturation Concentration (µM)Oxidation Rate (approx. µmol/min/mg enzyme)
Fluphenazine (B1673473)Micromolar range~2
ThioproperazineMicromolar range~2
Trifluoperazine (B1681574)Micromolar range~2

This table is generated based on findings that piperazine-substituted phenothiazines exhibit similar kinetic constants when oxidized by the microsomal mixed-function amine oxidase (FMO) nih.gov.

Computational and Theoretical Chemistry Studies on Perphenazine N1 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and reactivity of compounds like perphenazine (B1679617) and its metabolites.

While specific quantum chemical predictions for the thermodynamics and kinetics of Perphenazine N1-Oxide formation are not extensively detailed in the available literature, experimental studies on the oxidation of perphenazine provide crucial data that can inform and validate computational models. A kinetic and thermodynamic study of the aerial oxidation of perphenazine has been conducted, investigating factors such as pH, temperature, and the presence of metal ions.

These experimental investigations determined key thermodynamic activation parameters for the oxidation process. Such data serves as a benchmark for computational approaches that could model the reaction pathway of N-oxide formation. Theoretical studies on the oxidation of similar heterocyclic compounds, like piperazines, demonstrate that computational methods can be used to calculate reaction rates and explore reaction mechanisms, including the formation of N-oxides. For instance, theoretical investigations into the atmospheric oxidation of piperazine (B1678402) initiated by OH radicals have utilized ab initio modeling and kinetic simulations to understand the reaction pathways.

A comprehensive computational study on this compound formation would involve calculating the enthalpy of formation for each step of the N-oxidation process using methods like DFT. By identifying the transition state structures, the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) for the N-oxidation reaction could be predicted.

Table 1: Experimental Thermodynamic Parameters for Aerial Oxidation of Perphenazine (Note: This data is from an experimental study and serves as a reference for computational predictions.)

ParameterValueUnits
Activation Energy (Ea)78.05kJ/mol
Enthalpy of Activation (ΔH‡)75.43kJ/mol
Entropy of Activation (ΔS‡)-71.14J K⁻¹ mol⁻¹

Data sourced from an experimental kinetic and thermodynamic study on the aerial oxidation of perphenazine.

Molecular Orbital (MO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's susceptibility to oxidation and reduction, respectively. In the case of perphenazine, N-oxidation can occur at two nitrogen atoms in the piperazine ring.

Computational studies on perphenazine and related phenothiazine (B1677639) derivatives using DFT and ab initio methods provide insights into their electronic properties. The analysis of the molecular orbitals can help identify the more likely site of N-oxidation. The nitrogen atom with a higher electron density and a greater contribution to the HOMO is generally more susceptible to electrophilic attack by an oxidizing agent.

The phenothiazine ring system itself is electron-rich and prone to oxidation, typically at the sulfur atom to form a sulfoxide (B87167) or at the ring nitrogen in related compounds, leading to the formation of radical cations. However, for N-oxidation in the piperazine side chain, the relative nucleophilicity of the two nitrogen atoms is the determining factor. The N1 nitrogen is attached to the propyl chain connected to the phenothiazine ring, while the other nitrogen is part of a hydroxyethyl (B10761427) group. The electronic environment of these two nitrogens will differ, influencing their reactivity. MO calculations can quantify these differences, predicting that the N1 position is a primary site for oxidation.

Molecular Modeling and Docking Studies Related to N-Oxide Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, binds to a receptor, typically a protein or enzyme.

Perphenazine is metabolized by various enzymes, primarily Cytochrome P450 (CYP) isoforms (such as CYP1A2, 3A4, 2C19, and 2D6) and aldehyde oxidase (AOX). Molecular docking studies can simulate the interaction of perphenazine and its N-oxide metabolite with the active sites of these enzymes.

An in silico study investigated the interaction of perphenazine with AOX using homology modeling and molecular docking. The findings revealed that phenothiazines, including perphenazine, can inhibit AOX activity and that hydrophobic interactions are crucial for binding within the enzyme's active site. Although this study focused on the parent drug, similar methodologies can be applied to this compound to understand how the introduction of the polar N-oxide group affects its binding affinity and orientation within the enzyme's active site. The N-oxide functionality can introduce new hydrogen bonding opportunities, potentially altering the binding mode compared to the parent compound.

Table 2: Enzymes Involved in Perphenazine Metabolism

Enzyme FamilySpecific IsoformsMetabolic Role
Cytochrome P450 (CYP)CYP1A2, CYP2C19, CYP2D6, CYP3A4Primary mediators of N-dealkylation and other oxidative pathways.
Aldehyde Oxidase (AOX)-Involved in the metabolism of N-heterocyclic compounds; inhibited by perphenazine.

Computational studies on similar six-membered heterocyclic rings show that the energy barrier for ring inversion can be calculated. For this compound, the piperazine ring can adopt various chair and boat conformations. The N-oxide can be in either an axial or equatorial position, leading to different conformers with varying steric and electronic properties. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This information is vital as the specific conformation of the molecule can influence its ability to bind to target enzymes and receptors.

Predictive Computational Models for N-Oxide Behavior

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate a compound's structural or physicochemical properties with its biological activity or other behaviors.

For phenothiazines and their metabolites, QSAR models have been developed to predict various properties, including toxicity and multidrug resistance modulation. These models often use quantum mechanical descriptors, topological indices, and other calculated properties to build a mathematical relationship with an observed activity.

A predictive model for the behavior of this compound could be developed to estimate properties like its metabolic stability, potential for bioactivation, or interaction with specific transporters. For instance, computational models exist to predict the site of metabolism for substrates of enzymes like CYP2D6. Such a model could be trained with data from a series of phenothiazine N-oxides to predict the likelihood and rate of further metabolism or reduction back to the parent compound. These models are valuable in drug development for forecasting the pharmacokinetic and pharmacodynamic profiles of metabolites.

Prediction of Mutagenicity Associated with N-Oxide Structures

The prediction of DNA-reactive mutagenicity is a critical component of safety assessment for any chemical compound, including drug metabolites. Computational methods, particularly (Quantitative) Structure-Activity Relationship or (Q)SAR models, are frequently employed to screen for potential mutagens. These models are built upon the principle that the chemical structure of a molecule is intrinsically linked to its biological activity.

Historically, the aromatic N-oxide chemical class has often been considered a "structural alert" for mutagenicity. A structural alert is a molecular fragment or substructure that is known to be associated with a particular type of toxicity. However, recent comprehensive analyses have questioned the broad applicability of this alert to all aromatic N-oxides.

A significant study analyzed public and proprietary databases to re-evaluate the mutagenicity of aromatic N-oxides using a structure-activity relationship (SAR) fingerprinting methodology. The analysis involved generating a series of aromatic N-oxide substructures and matching them against extensive databases containing mutagenicity data. The key findings from this research have led to a more nuanced understanding:

Downgrading of the General Alert : The analysis concluded that the general structural alert for all aromatic N-oxides should be downgraded. Many compounds containing this moiety were found to be non-mutagenic, indicating that the N-oxide group alone is not a sufficient condition for mutagenicity.

Identification of Specific Alerting Subclasses : While the general alert was weakened, the study identified specific subclasses of aromatic N-oxides that do have a strong association with mutagenicity. These findings allow for more accurate and specific predictions, reducing the number of false positives that a general alert might produce.

The table below summarizes the refined view on the mutagenicity of aromatic N-oxides based on this computational analysis.

Substructure ClassMutagenicity Alert StatusRationale
General Aromatic N-Oxide DowngradedAnalysis of large public and proprietary databases showed a high number of non-mutagenic compounds in this class.
Quindioxin and related chemicals Assigned as AlertSufficient public and proprietary data support a strong association with mutagenicity for this specific subclass.
Benzo[c]oxadiazole 1-oxide (Furazan N-oxide) Assigned as AlertData analysis confirmed this subclass as being a reliable indicator for potential mutagenicity.
Aromatic ring N-oxides Structural AlertCan be associated with the formation of amino aryl DNA adducts, a mechanism of genotoxicity.

For this compound, which contains a phenothiazine ring system, these findings imply that its mutagenicity cannot be assumed simply due to the presence of the N-oxide group. A reliable prediction would require its specific topology to be compared against known mutagenic and non-mutagenic analogues within QSAR models or by using expert rule-based systems that incorporate these refined alerts.

Cheminformatics Approaches for N-Oxide Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and predict the properties of molecules. For N-oxides and other drug metabolites, cheminformatics tools are essential for predicting a wide range of properties, particularly those related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

The core of these predictive methods involves the calculation of molecular descriptors . A descriptor is a numerical value that quantifies a specific aspect of a molecule's structure or physicochemical nature. These descriptors are then used as the independent variables in statistical or machine learning models to predict a property of interest (the dependent variable).

Commonly used molecular descriptors for property prediction include:

Topological Descriptors : Based on the 2D graph representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors : Derived from the 3D structure of the molecule, such as molecular surface area.

Electronic Descriptors : Quantify aspects of the electronic structure, such as dipole moment and partial charges on atoms.

Physicochemical Descriptors : Include properties like molecular weight, LogP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors.

These descriptors are used to build QSAR or Quantitative Structure-Property Relationship (QSPR) models. By training these models on a set of compounds (a "training set") for which the property of interest has been experimentally measured, a statistically significant relationship can be developed. This model can then be used to predict the property for new, untested compounds like this compound.

The table below lists some key properties that can be predicted for an N-oxide metabolite using cheminformatics approaches and the types of descriptors often found to be important.

Predicted PropertyRelevant Molecular DescriptorsImportance in Drug Metabolism
Aqueous Solubility LogP, Polar Surface Area (PSA), Number of Hydrogen BondsAffects absorption and distribution in the body.
Membrane Permeability Molecular Weight, LogP, PSA, Number of Rotatable BondsDetermines how easily the compound can cross biological membranes.
Plasma Protein Binding LogP, Electronic and Topological DescriptorsInfluences the amount of free compound available to exert a biological effect.
Metabolic Stability Electronic properties, Steric hindrance descriptorsPredicts how quickly the compound is likely to be further metabolized and cleared.
Toxicity Endpoints Structural Fragments (Alerts), Electronic DescriptorsUsed to predict various toxicities, including mutagenicity, cardiotoxicity, and hepatotoxicity.

By applying these cheminformatics methodologies, researchers can generate a comprehensive in silico profile for this compound. This profile can guide further experimental studies by highlighting potential liabilities and providing insights into how the N-oxidation of perphenazine alters its physicochemical and ADMET properties compared to the parent drug.

Impurity Profiling and Process Control of Perphenazine N1 Oxide

Detection and Characterization of Perphenazine (B1679617) N1-Oxide as a Process Impurity

The detection and characterization of impurities are fundamental to ensuring the quality of active pharmaceutical ingredients (APIs). Perphenazine N1-Oxide, a potential process impurity in the synthesis of Perphenazine, requires robust analytical methods for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection of this compound. pharmaguideline.com HPLC methods are developed to separate the N-oxide impurity from the parent drug and other related substances, allowing for accurate quantification even at low levels. The development of a stability-indicating HPLC method is crucial to track the formation of this impurity during stability studies.

For the structural elucidation and definitive identification of this compound, a combination of spectroscopic techniques is employed. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides valuable information about the molecular weight of the impurity. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the addition of an oxygen atom to the Perphenazine molecule. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of impurities. 1H and 13C-NMR spectra of the isolated impurity can be compared with those of the parent drug. In the case of N-oxide formation, chemical shift changes are expected for the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine (B1678402) ring. derpharmachemica.com

A summary of analytical techniques used for the detection and characterization of N-oxide impurities is presented in Table 1.

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC)Separation and quantification of the N-oxide impurity from the API.
Liquid Chromatography-Mass Spectrometry (LC-MS)Determination of the molecular weight and fragmentation pattern of the impurity for identification.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information for the definitive identification of the N-oxide impurity.
Infrared (IR) SpectroscopyCan indicate the presence of the N-O bond through characteristic absorption bands.

Compliance with Regulatory Guidelines for Impurity Control

The control of impurities in pharmaceutical products is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary ICH guidelines for impurities in new drug substances and new drug products are Q3A(R2) and Q3B(R2), respectively. ich.orgeuropa.euich.org These guidelines provide a framework for the reporting, identification, and qualification of impurities.

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance or product specification. The threshold is based on the maximum daily dose of the drug.

Identification Threshold: This is the level above which the regulatory authorities require the impurity to be structurally identified.

Qualification Threshold: This is the level above which an impurity must be qualified from a safety perspective. Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

Table 2 summarizes the ICH Q3A/Q3B thresholds for impurities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Pharmaceutical manufacturers must develop and validate analytical methods to quantify impurities like this compound to ensure that they are below the established thresholds. If an impurity exceeds the qualification threshold, extensive toxicological studies may be required to demonstrate its safety. The availability of well-characterized reference standards for impurities is essential for the validation of analytical methods and for routine quality control testing. nih.govveeprho.com

Future Research Trajectories for Perphenazine N1 Oxide

Development of Novel Synthetic Routes with Controlled N-Oxidation

The synthesis of phenothiazine (B1677639) N-oxides has traditionally relied on strong oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govresearchgate.net While effective, these methods can lack selectivity, especially in complex molecules with multiple oxidizable sites, such as other nitrogen atoms or the sulfur atom in the phenothiazine ring. Future research is focused on developing more sophisticated and selective synthetic strategies that allow for precise, controlled N-oxidation.

Emerging areas of interest include:

Catalytic Oxidation: The use of transition metal catalysts offers a promising avenue for milder and more selective oxidations. Bridging hydroxo complexes of Platinum(II) and nano-ruthenium catalysts have been shown to effectively mediate the N-oxidation of tertiary amines using the environmentally benign oxidant hydrogen peroxide. rsc.orgresearchgate.net Gold-based catalysts have also demonstrated high efficiency in the aerobic oxidation of tertiary amines to N-oxides under mild conditions. researchgate.net Research in this area will likely focus on designing catalysts that can differentiate between the various nitrogen atoms in molecules like perphenazine (B1679617), achieving oxidation exclusively at the N1 position of the piperazine (B1678402) ring.

Electrochemical Synthesis: Electrochemistry presents a green and highly controllable method for synthesis. mdpi.comnih.gov By precisely controlling the applied voltage (in controlled potential electrolysis) or current (in controlled current electrolysis), chemists can fine-tune the oxidative power of the reaction, potentially targeting specific functional groups. chemrxiv.org This technique has been successfully applied to synthesize S-oxide metabolites of phenothiazines and offers a powerful tool for the selective formation of N-oxides, minimizing overoxidation and the formation of byproducts like the corresponding S-oxide or S,S-dioxide. mdpi.comnih.gov

Chemo-selective Strategies: For molecules containing multiple amine groups, achieving site-selective N-oxidation is a significant challenge. A key future strategy involves the in situ protection of more basic and nucleophilic aliphatic amines through protonation with a Brønsted acid. nih.gov This temporary deactivation allows a less basic nitrogen, such as one on a heteroaromatic ring or a specific piperazine nitrogen, to be oxidized preferentially. nih.gov Further development of this and other protecting-group-free strategies will be crucial for the efficient and targeted synthesis of Perphenazine N1-Oxide.

Table 1: Comparison of Synthetic Routes for Controlled N-Oxidation
Synthetic MethodKey PrincipleAdvantages for Controlled N-OxidationResearch Focus
Traditional Oxidation (e.g., m-CPBA)Use of strong, stoichiometric peroxy-acid oxidants. nih.govWell-established, straightforward procedure.Improving selectivity, minimizing byproducts.
Catalytic Oxidation (e.g., Pt, Ru, Au)Transition metals mediate oxidation with milder oxidants (H₂O₂, O₂). rsc.orgresearchgate.netHigher selectivity, milder conditions, greener process. rsc.orgDesign of site-selective catalysts for poly-functional molecules.
Electrochemical SynthesisDirect oxidation at an electrode surface with controlled potential/current. chemrxiv.orgHigh degree of control, reduced reagent waste, potential for high selectivity. mdpi.comOptimization of reaction conditions (electrode material, solvent, current) for specific N-oxidations.
Chemo-selective Strategies (e.g., in situ protonation)Temporarily deactivating more reactive sites to direct oxidation to the target nitrogen. nih.govEnables site-selective oxidation in complex molecules with multiple amines. nih.govExpanding the scope and applicability to diverse molecular scaffolds.

Advanced Spectroscopic and Spectrometric Techniques for N-Oxide Analysis

The unambiguous identification and characterization of N-oxides within complex biological matrices or as part of synthetic reaction mixtures requires highly sensitive and specific analytical techniques. While traditional methods provide foundational data, future research will increasingly rely on advanced and hyphenated techniques to provide more detailed structural and quantitative information.

Key advanced techniques include:

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography with high-resolution mass spectrometry, particularly Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), is a cornerstone for modern metabolite analysis. researchgate.netsemanticscholar.org This technique provides highly accurate mass measurements, enabling the confident determination of elemental composition and differentiation of this compound from other metabolites, such as hydroxylated derivatives or the sulfoxide (B87167), which may have the same nominal mass. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an exceptionally sensitive vibrational spectroscopy technique that can provide a unique molecular "fingerprint" for an analyte. nih.govresearchgate.net By adsorbing the analyte onto a plasmonic metallic nanostructure (typically gold or silver), the Raman signal can be enhanced by many orders of magnitude, enabling detection at very low concentrations, potentially down to the single-molecule level. nih.govmdpi.com Future research will likely explore the development of SERS-based methods for the rapid, label-free detection and quantification of this compound directly in biological fluids. nih.govacs.org This could provide a powerful tool for real-time metabolic monitoring.

Table 2: Advanced Analytical Techniques for N-Oxide Analysis
TechniquePrinciple of OperationKey Advantage for N-Oxide AnalysisFuture Application
UPLC-QTOF-MSCombines efficient chromatographic separation with high-resolution mass and fragmentation analysis. researchgate.netProvides accurate mass for unambiguous formula confirmation and structural elucidation of metabolites. semanticscholar.orgComprehensive metabolite profiling and identification of previously unknown oxidation products.
SERSEnhancement of Raman scattering signals for molecules adsorbed on metallic nanostructures. mdpi.comUltra-high sensitivity, non-destructive, and provides specific molecular fingerprint information. nih.govresearchgate.netDevelopment of point-of-care sensors for rapid quantification of this compound in biofluids. acs.org
LC-Electrochemistry-MSUses an electrochemical cell to oxidize/reduce analytes post-separation before MS detection. researchgate.netCan mimic metabolic redox reactions and help differentiate isomers based on their electrochemical behavior.Investigating redox stability and electrochemical properties of N-oxides.

Refined Computational Models for Predicting N-Oxide Behavior

In silico or computational modeling is rapidly becoming an indispensable tool in drug discovery and metabolism studies. researchgate.net For this compound, refined computational models can offer predictive insights into its formation, stability, and physicochemical properties, thereby guiding and accelerating experimental research.

Future directions in computational modeling include:

Machine Learning and Deep Learning Models: These artificial intelligence approaches are being trained on vast datasets of known metabolic reactions to predict the metabolic fate of new compounds. nih.govnih.gov Future models could be specifically refined to predict the likelihood of N-oxidation versus other metabolic pathways (e.g., S-oxidation, hydroxylation) for phenothiazine derivatives. frontiersin.org By analyzing molecular fingerprints and descriptors, these models can identify the most probable sites of metabolism (SoMs) on a molecule like perphenazine, predicting whether the N1-oxide is a likely metabolite. oup.comspringernature.com

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. aip.orgresearchgate.net It can be used to calculate properties such as electron density, molecular electrostatic potential, and the energies of different molecular orbitals. mdpi.comnih.gov For this compound, DFT calculations can predict its geometric structure, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and reactivity, providing a theoretical basis for its observed chemical behavior. nih.gov

Kinetic and Pharmacokinetic Modeling: Physiologically based kinetic (PBK) models and simulations, such as Monte Carlo methods, are used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.govnih.gov By integrating in vitro data, these models can simulate the dynamic concentration of this compound in the body over time. dtu.dkscielo.br Such models are crucial for understanding how inter-individual variations might affect the formation and clearance of this metabolite. nih.gov

Table 3: Computational Models for Predicting N-Oxide Behavior
Modeling ApproachCore PrinciplePredicted Behavior/PropertyFuture Trajectory
Machine/Deep LearningPattern recognition from large datasets of metabolic reactions. nih.govfrontiersin.orgSite of metabolism (SoM) prediction, likelihood of N-oxide formation, potential metabolites. oup.comDeveloping highly specific models for phenothiazine metabolism to improve predictive accuracy.
Density Functional Theory (DFT)Quantum mechanical calculation of electronic structure and energy. researchgate.netMolecular geometry, electronic properties, reactivity, spectroscopic signatures. nih.govElucidating reaction mechanisms for N-oxidation and predicting physicochemical properties.
Kinetic Modeling (e.g., Monte Carlo)Simulation of dynamic processes based on statistical sampling and kinetic parameters. nih.govdtu.dkTime-dependent concentration profiles, metabolic flux, inter-individual variability. nih.govBuilding comprehensive PBK models that integrate N-oxide formation and disposition to predict its in vivo behavior.

Q & A

Q. What validated analytical methods are commonly used to quantify Perphenazine N1-Oxide in pharmaceutical formulations?

Spectrophotometric methods, particularly oxidation-based approaches using diperoxyazelaic acid, offer a selective and cost-effective solution for quantifying Perphenazine derivatives . High-performance liquid chromatography (HPLC) and chemiluminescence (CL) are also widely employed, with CL providing higher sensitivity and broader linear dynamic ranges compared to traditional methods . For validation, recovery studies (e.g., spiked serum analysis) and statistical tests (Student’s t-test, F-test) ensure accuracy and precision against pharmacopeial standards .

Q. How are clinical trials for this compound typically designed to evaluate efficacy and safety?

Randomized controlled trials (RCTs) comparing Perphenazine with atypical antipsychotics (e.g., olanzapine, risperidone) utilize standardized outcome measures such as relapse rates, global symptom scales (e.g., PANSS), and adverse event monitoring . Inclusion criteria often exclude depot formulations to isolate acute effects, while sensitivity analyses address attrition bias in studies with >50% loss to follow-up .

Q. What parameters are critical for validating analytical methods in this compound research?

Key validation parameters include:

  • Linearity : Absorbance-concentration correlation within defined ranges (e.g., 0.1–10 µg/mL) .
  • Precision : Relative standard deviation (RSD) ≤±2% for repeatability .
  • Accuracy : Recovery studies (e.g., 98–102% in spiked serum) and comparison with official methods (e.g., British Pharmacopoeia) .
  • Selectivity : Minimal interference from excipients (absorption changes ≤+0.005) .

Q. How can researchers ensure standardization in analytical procedures for this compound?

Adherence to guidelines like the Beilstein Journal’s experimental protocols ensures reproducibility:

  • Detailed method descriptions in main texts, supplemented by raw data in appendices .
  • Validation against reference standards and peer-reviewed pharmacopeial methods .
  • Use of centralized composite design (CCD) for optimizing variables (e.g., flow rate, reagent concentration) .

Q. Which psychometric tools are used to assess this compound’s clinical outcomes?

The Positive and Negative Syndrome Scale (PANSS) provides dimensional assessment of schizophrenia symptoms, balancing positive (e.g., hallucinations) and negative (e.g., emotional withdrawal) subscales . The Brief Psychiatric Rating Scale (BPRS) complements PANSS for global psychopathology evaluation .

Advanced Research Questions

Q. What statistical and experimental design approaches optimize analytical methods for this compound?

Response surface methodology (RSM) and central composite design (CCD) enable multivariate optimization of parameters (e.g., pH, oxidizing agent concentration), reducing reagent waste and improving sensitivity . For example, CCD was used to maximize chemiluminescence signal intensity in flow-injection systems, achieving a detection limit of 0.05 µg/mL .

Q. How should researchers address contradictions in clinical trial data (e.g., efficacy vs. adverse effects)?

Meta-analyses of RCTs (e.g., Cochrane reviews) reconcile discrepancies by pooling data across studies, applying GRADE criteria to assess evidence quality . Sensitivity analyses exclude high-attrition trials, while subgroup analyses (e.g., age cohorts) identify context-dependent efficacy . For adverse effects, dose-response modeling differentiates acute (e.g., extrapyramidal symptoms) and chronic (e.g., tardive dyskinesia) risks .

Q. What methodologies ensure stability and purity of this compound in long-term studies?

Accelerated stability testing under varying temperatures and humidity levels identifies degradation pathways . Spectrophotometric monitoring of oxidation products (e.g., phenothiazine S-oxide) ensures compound integrity, with RSD thresholds (<2%) indicating acceptable stability . Deuterated analogs (e.g., Perphenazine D8) serve as internal standards to control for matrix effects in LC-MS workflows .

Q. How can real-world data (RWD) complement controlled trials in this compound research?

Retrospective cohort studies using logistic regression analyze off-label prescribing patterns (e.g., pediatric or geriatric use) . RWD integration requires harmonizing electronic health records (EHRs) with trial endpoints (e.g., PANSS scores) and adjusting for confounders (e.g., polypharmacy) via propensity score matching .

Q. What role do deuterated compounds play in mechanistic studies of this compound?

Deuterated derivatives (e.g., Perphenazine D8 dihydrochloride) enable isotope dilution mass spectrometry (ID-MS) for precise pharmacokinetic profiling, distinguishing parent compounds from metabolites in biological matrices . These analogs also facilitate receptor-binding assays to elucidate interactions with 5-HT and dopamine receptors without isotopic interference .

Q. Methodological Notes

  • Data Presentation : Large raw datasets should be appended, while processed data (e.g., calibration curves) are included in main texts .
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical and ethical standards .
  • Instrumentation : Cross-validate findings using orthogonal methods (e.g., spectrophotometry + LC-MS) to mitigate technique-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.